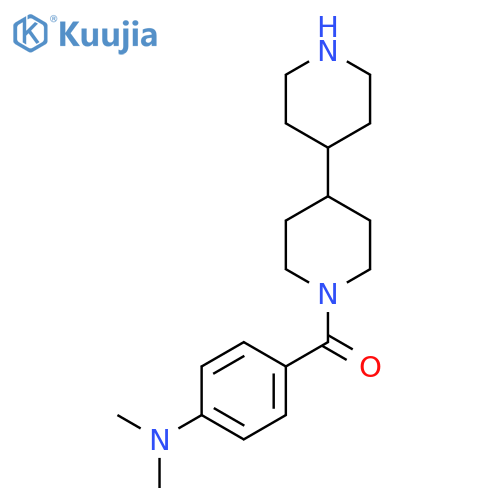Cas no 1216635-36-7 (4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone)

1216635-36-7 structure
商品名:4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
CAS番号:1216635-36-7
MF:C19H29N3O
メガワット:315.453064680099
CID:4686630
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 化学的及び物理的性質
名前と識別子
-
- SBB055125
- [4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine
- 4-(dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
- [4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline
- 4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone
-
- インチ: 1S/C19H29N3O/c1-21(2)18-5-3-17(4-6-18)19(23)22-13-9-16(10-14-22)15-7-11-20-12-8-15/h3-6,15-16,20H,7-14H2,1-2H3
- InChIKey: RDGJOTPJJMVZME-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(=CC=1)N(C)C)N1CCC(CC1)C1CCNCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 376
- トポロジー分子極性表面積: 35.6
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB541393-2.5g |
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |
1216635-36-7 | 2.5g |
€774.40 | 2025-02-14 | ||
| abcr | AB541393-250mg |
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |
1216635-36-7 | 250mg |
€205.30 | 2025-02-14 | ||
| abcr | AB541393-500mg |
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |
1216635-36-7 | 500mg |
€282.70 | 2025-02-14 | ||
| abcr | AB541393-1g |
[4-(4,4'-Bipiperidin-1-ylcarbonyl)phenyl]dimethylamine, 4-(4,4'-bipiperidin-1-ylcarbonyl)-N,N-dimethylaniline; . |
1216635-36-7 | 1g |
€360.10 | 2025-02-14 |
4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
1216635-36-7 (4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone) 関連製品
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1216635-36-7)4-(Dimethylamino)phenyl 4-(4-piperidyl)piperidyl ketone

清らかである:99%/99%/99%
はかる:500mg/1g/2.5g
価格 ($):168/213/459